molecular formula C12H10N2O B8592134 4-Phenylpicolinamide

4-Phenylpicolinamide

Cat. No. B8592134
M. Wt: 198.22 g/mol
InChI Key: OTUPVOMRCZCXNK-UHFFFAOYSA-N
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Patent
US04695352

Procedure details

The procedure of Example 1 was used except that the catholyte was prepared from the following weight parts: 4-phenylpicolinamide (0.3), phosphoric acid (0.9), water (2.0), and toluene (0.8). The reduction was carried out similarly to Example 1 to give a 71% yield of 4-phenyl-2-pyridylcarbinol at 5.8 F/mole charge passage. Repeating the reduction with no toluene added gave a 49% yield of carbinol at 6 F/mole charge passage. Addition of a titanium salt to the catholyte containing added toluene resulted in a 55% yield of 4-phenyl-2-picolylamine by HPLC analysis. Other cathode materials than lead were also used successfully such as cadmium or zinc with similar results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([C:13](N)=[O:14])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(=O)(O)(O)O.O>C1(C)C=CC=CC=1>[C:1]1([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][OH:14])[CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=NC=C1)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared from the following weight parts

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=NC=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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